2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one
Overview
Description
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused pyridine and pyrimidine ring system with a chlorine atom at the 2-position and a keto group at the 4-position. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents, followed by cyclization. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate undergoes further reactions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and minimizing by-products. These methods often involve multi-step organic reactions with precise control of reaction conditions to ensure high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include cyanomethyltriphenylphosphonium chloride, triethylamine, and various nucleophiles. Reaction conditions often involve refluxing in solvents like acetonitrile and controlling the temperature and pH to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 2-position, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatments for inflammatory disorders.
Biological Research: The compound is used to study the inhibition of various enzymes and receptors, contributing to our understanding of biochemical pathways and disease mechanisms.
Industrial Applications: It is utilized in the synthesis of bioactive compounds and materials science, including the development of organic semiconductors and ligands for catalysis.
Mechanism of Action
The mechanism of action of 2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases and receptors. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular processes. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also inhibit various kinases and have applications in cancer therapy.
Pyrazolo[3,4-d]pyrimidines: These compounds are known for their CDK2 inhibitory activity and potential as anticancer agents.
Uniqueness
2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom at the 2-position, which can influence its reactivity and biological activity. This uniqueness makes it a valuable scaffold for developing novel therapeutic agents and studying biochemical pathways .
Properties
IUPAC Name |
2-chloro-3H-pyrido[3,4-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-5-3-9-2-1-4(5)6(12)11-7/h1-3H,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIALRQNUNYOSJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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